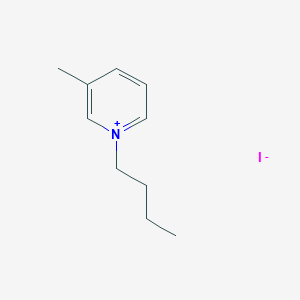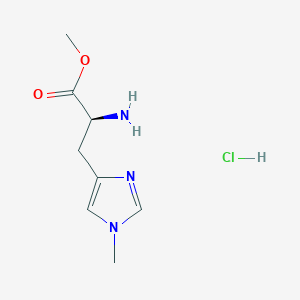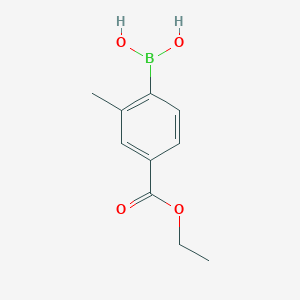
1-Butyl-3-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methylpyridinium iodide: is a pyridinium-based ionic liquid with the molecular formula C₁₀H₁₆IN . It is known for its unique properties such as high thermal stability, low melting point, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Butyl-3-methylpyridinium iodide is an ionic liquid that has been studied for its effects on proteins . One primary target of this compound is the enzyme α-chymotrypsin . This enzyme plays a crucial role in the digestion of proteins in the body.
Mode of Action
The compound interacts with α-chymotrypsin, affecting its structure and function . Studies have shown that this compound can have a destabilizing effect on this enzyme at all investigated concentrations .
Pharmacokinetics
Its physical properties such as density and viscosity have been reported . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary molecular effect of this compound is the destabilization of α-chymotrypsin . This can lead to changes in the enzyme’s structure and function, potentially impacting the digestion and absorption of proteins.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s effects on α-chymotrypsin were found to be concentration-dependent . At lower concentrations, the compound had less of a destabilizing effect, but this effect increased with higher concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-butylpyridine with methyl iodide under reflux conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions
Major Products:
Scientific Research Applications
1-Butyl-3-methylpyridinium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-methylpyridinium bromide
- 1-Butyl-3-methylpyridinium chloride
Comparison: 1-Butyl-3-methylpyridinium iodide is unique due to its iodide anion, which imparts distinct properties such as higher ionic conductivity and different reactivity compared to its bromide and chloride counterparts. The iodide ion also influences the solubility and stability of the compound in various solvents .
Properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBIJSXFPKSXGQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049257 |
Source


|
| Record name | 1-Butyl-3-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-67-5 |
Source


|
| Record name | 1-Butyl-3-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B6342838.png)


![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)
